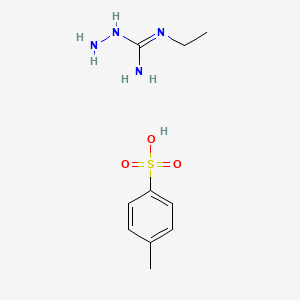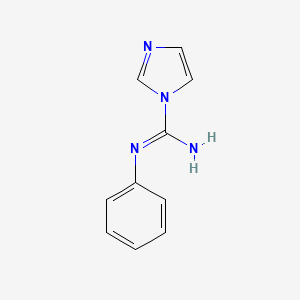![molecular formula C14H12Cl2O4 B14278848 [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid CAS No. 139519-94-1](/img/structure/B14278848.png)
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a dichlorophenyl group, an ethylfuran group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethylfuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
[2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid: Similar in structure but contains a thienyl group instead of an ethylfuran group.
[2,3-Dichloro-4-(2-methylenebutyryl)phenoxy]acetic acid: Contains a methylenebutyryl group instead of an ethylfuran group.
Uniqueness
The presence of the ethylfuran group in [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid imparts unique chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
139519-94-1 |
|---|---|
Fórmula molecular |
C14H12Cl2O4 |
Peso molecular |
315.1 g/mol |
Nombre IUPAC |
2-[2,3-dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H12Cl2O4/c1-2-8-5-6-19-14(8)9-3-4-10(13(16)12(9)15)20-7-11(17)18/h3-6H,2,7H2,1H3,(H,17,18) |
Clave InChI |
LZAAOCDZVRZIMX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14278765.png)

![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)

![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)





